4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide
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Overview
Description
4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butanoylamino group and a 2,5-dimethoxyphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved by reacting an appropriate benzoyl chloride with ammonia or an amine under controlled conditions.
Introduction of the Butanoylamino Group: The next step involves the introduction of the butanoylamino group. This can be done by reacting the benzamide core with butanoyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2,5-Dimethoxyphenyl Group: Finally, the 2,5-dimethoxyphenyl group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with 2,5-dimethoxyphenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyamphetamine: A compound with similar structural features but different functional groups.
2,5-Dimethoxy-4-ethylamphetamine: Another compound with a similar core structure but different substituents.
Uniqueness
4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide is unique due to the presence of both the butanoylamino and 2,5-dimethoxyphenyl groups. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.
Properties
Molecular Formula |
C19H22N2O4 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-4-5-18(22)20-14-8-6-13(7-9-14)19(23)21-16-12-15(24-2)10-11-17(16)25-3/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23) |
InChI Key |
JDVKJBLMMSUBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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